molecular formula C17H13NO2 B14660670 2-[2-(4-Methylphenyl)ethenyl]-4H-3,1-benzoxazin-4-one CAS No. 50830-17-6

2-[2-(4-Methylphenyl)ethenyl]-4H-3,1-benzoxazin-4-one

Katalognummer: B14660670
CAS-Nummer: 50830-17-6
Molekulargewicht: 263.29 g/mol
InChI-Schlüssel: GHIVQTLFYGTKDF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[2-(4-Methylphenyl)ethenyl]-4H-3,1-benzoxazin-4-one is an organic compound that belongs to the class of benzoxazines This compound is characterized by a benzoxazine ring fused with a phenyl group substituted with a methyl group and an ethenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Methylphenyl)ethenyl]-4H-3,1-benzoxazin-4-one typically involves the reaction of 4-methylbenzaldehyde with 2-aminophenol in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the benzoxazine ring. The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvent, temperature, and catalyst are crucial factors in the industrial synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

2-[2-(4-Methylphenyl)ethenyl]-4H-3,1-benzoxazin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-[2-(4-Methylphenyl)ethenyl]-4H-3,1-benzoxazin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of polymers and advanced materials

Wirkmechanismus

The mechanism of action of 2-[2-(4-Methylphenyl)ethenyl]-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The benzoxazine ring structure allows for interactions with various biological pathways, potentially leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-[2-(4-Methylphenyl)ethenyl]-4H-3,1-benzoxazin-4-one is unique due to its specific substitution pattern and the presence of the benzoxazine ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

CAS-Nummer

50830-17-6

Molekularformel

C17H13NO2

Molekulargewicht

263.29 g/mol

IUPAC-Name

2-[2-(4-methylphenyl)ethenyl]-3,1-benzoxazin-4-one

InChI

InChI=1S/C17H13NO2/c1-12-6-8-13(9-7-12)10-11-16-18-15-5-3-2-4-14(15)17(19)20-16/h2-11H,1H3

InChI-Schlüssel

GHIVQTLFYGTKDF-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C(=O)O2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.